![molecular formula C22H18N4O4 B2437967 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-56-5](/img/structure/B2437967.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been synthesized and studied for their antioxidant properties. For instance, novel carboxamides based on the pyrazolobenzothiazine ring system were synthesized and evaluated for their antioxidant activity. Many of these compounds were found to be effective scavengers of superoxide anion radicals, suggesting potential for further development into potent biologically active compounds (Ahmad et al., 2012).
Insecticidal Assessment
In another study, innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds, which share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, demonstrated potential as insecticidal agents, indicating a possible application in agricultural pest management (Fadda et al., 2017).
Potential Drug Candidate for Epilepsy Treatment
Research has identified derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide as potent, selective, and brain-penetrating T-type calcium channel blockers. These compounds, including a clinical candidate, ACT-709478, demonstrate promise for the treatment of generalized epilepsies, showcasing the therapeutic potential of structurally related compounds (Bezençon et al., 2017).
Apoptosis Induction in Cancer Cells
Substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and shown to selectively inhibit the growth of H322 lung cancer cells, which contain a mutated p53 gene, by inducing apoptosis. This finding opens avenues for cancer therapeutics development, highlighting the importance of exploring the biological activities of related compounds (Lv et al., 2012).
Peripheral Benzodiazepine Receptor Ligands
New 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized and studied as selective Peripheral Benzodiazepine Receptor (PBR) ligands. Some of these compounds showed high affinity for PBR and were found to modulate steroid biosynthesis in C6 glioma cells, suggesting potential applications in the study and treatment of neurological disorders (Selleri et al., 2005).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-21(23-12-15-6-7-19-20(10-15)30-14-29-19)13-25-8-9-26-18(22(25)28)11-17(24-26)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHFBCZAXPGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
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